molecular formula C9H7BrFNO4 B13019524 Ethyl 2-bromo-6-fluoro-3-nitrobenzoate

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate

Cat. No.: B13019524
M. Wt: 292.06 g/mol
InChI Key: IBDWTAOQHHVZNB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with bromine (Br), fluorine (F), and nitro (NO₂) groups. Its molecular formula is C₉H₇BrFNO₄, with a molecular weight of approximately 308.06 g/mol. This compound is typically synthesized via esterification of 2-bromo-6-fluoro-3-nitrobenzoic acid with ethanol, followed by purification. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of halogen-containing bioactive molecules. The bromine and fluorine substituents enhance its electrophilic reactivity, making it a versatile substrate for nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)7-5(11)3-4-6(8(7)10)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWTAOQHHVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-bromo-6-fluorobenzoic acid

A patented method describes the preparation of 2-bromo-6-fluorobenzoic acid as a key intermediate, which can be further nitrated and esterified to obtain the target compound.

Key steps:

Step Reaction Type Reagents & Conditions Notes
1 Nitration React adjacent fluorobenzonitrile with nitrating agent (saltpetre) in sulfuric acid at -2 to 2 °C Slow addition, molar ratio nitrating agent:substrate ~1:1
2 Nitro reduction Reduction with iron powder and ammonium chloride in water at 85–100 °C Produces fluoro-5-aminobenzonitrile
3 Bromination Reaction of fluoro-5-aminobenzonitrile with N-bromo-succinimide in ethanol at 0–5 °C Molar ratio NBS:substrate ~1.05–1.1:1
4 Diazotization & hydrolysis Diazotization with sodium nitrite in sulfuric acid at 0–5 °C, followed by copper sulfate catalysis and hydrolysis Produces 2-bromo-6-fluorobenzoic acid

After these steps, the 2-bromo-6-fluorobenzoic acid is isolated as a yellow powder.

Nitration to introduce the nitro group at position 3

Nitration of the 2-bromo-6-fluorobenzoic acid or its derivatives is typically performed under controlled acidic conditions to ensure regioselectivity at the 3-position.

Alternative nitration methods include:

  • Using sodium perborate tetrahydrate and acetic acid with 2-bromo-6-fluoroaniline as a precursor, converting it to 2-bromo-6-fluoronitrobenzene under mild conditions (55 °C, 4 h). This method involves oxidation of the aniline to the nitro compound.

  • Direct nitration of bromofluorobenzene derivatives using mixed acid (nitric and sulfuric acid) at low temperatures (20–30 °C) to obtain nitro-substituted intermediates.

Esterification to form this compound

The final step involves esterification of the 2-bromo-6-fluoro-3-nitrobenzoic acid with ethanol, typically under acidic catalysis or by using ethylating agents.

While specific detailed protocols for this esterification step on this exact compound are scarce in the literature, standard esterification methods apply:

  • Acid-catalyzed Fischer esterification using ethanol and sulfuric acid or other acid catalysts under reflux.

  • Alternatively, conversion of the acid to an acid chloride followed by reaction with ethanol.

Summary Table of Preparation Methods

Step Intermediate/Product Reagents/Conditions Yield/Notes Reference
1 2-bromo-6-fluorobenzoic acid Nitration of fluorobenzonitrile with saltpetre in sulfuric acid (-2 to 2 °C), reduction with Fe/NH4Cl, bromination with NBS in ethanol (0–5 °C), diazotization and hydrolysis High purity, multi-step process with controlled temperature and reagent ratios
2 2-bromo-6-fluoronitrobenzene Oxidation of 2-bromo-6-fluoroaniline with sodium perborate tetrahydrate in acetic acid at 55 °C Mild conditions, 4 h reaction, followed by extraction and purification
3 2-bromo-6-fluoro-3-nitrobenzoic acid Direct nitration of bromofluorobenzene derivatives with mixed acid at 20–30 °C Controlled nitration to achieve regioselectivity
4 This compound Esterification of 2-bromo-6-fluoro-3-nitrobenzoic acid with ethanol under acidic conditions Standard Fischer esterification or acid chloride method General organic synthesis knowledge

Research Findings and Considerations

  • Regioselectivity: The presence of fluorine and bromine substituents directs nitration to the 3-position due to electronic effects, which is critical for obtaining the desired nitro derivative.

  • Reagent Choice: Use of N-bromo-succinimide (NBS) for bromination provides mild and selective bromination at the amino intermediate stage.

  • Reaction Conditions: Low temperatures during nitration and bromination steps prevent overreaction and side products.

  • Purification: Multiple washing, filtration, and extraction steps are necessary to isolate high-purity intermediates and final products.

  • Industrial Viability: The described methods avoid expensive fluorinating agents and use readily available reagents, making them suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluoro-3-nitrobenzoate depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent groups, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS: 150368-37-9)
  • Molecular Formula : C₉H₉FN₂O₄
  • Molecular Weight : 228.18 g/mol
  • Key Differences: Replaces the bromine atom with an amino (-NH₂) group. The amino group is electron-donating, contrasting with bromine’s electron-withdrawing nature.
Ethyl 2-chloro-6-fluoro-3-nitrobenzoate (Hypothetical)
  • Molecular Formula: C₉H₇ClFNO₄
  • Molecular Weight : 263.61 g/mol
  • Key Differences : Bromine is replaced by chlorine (Cl), reducing steric bulk and polarizability. This affects intermolecular interactions (e.g., halogen bonding) and solubility.
Ethyl 3-nitrobenzoate (Non-fluorinated analog)
  • Molecular Formula: C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Key Differences : Lacks both bromine and fluorine substituents, resulting in lower molecular weight and reduced electrophilicity.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Table 1: Physicochemical Comparison of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate and Analogs

Compound Molecular Weight (g/mol) Substituents Boiling Point (°C, est.) Solubility (Polar Solvents) Reactivity (SNAr*)
This compound 308.06 Br, F, NO₂ 290–310 Moderate (DMF, acetone) High
Ethyl 2-amino-6-fluoro-3-nitrobenzoate 228.18 NH₂, F, NO₂ 260–280 High (ethanol, water) Moderate
Ethyl 2-chloro-6-fluoro-3-nitrobenzoate 263.61 Cl, F, NO₂ 270–290 Moderate (DCM, THF) High
Ethyl 3-nitrobenzoate 195.17 NO₂ 240–260 Low (ethyl acetate) Low

*SNAr = Nucleophilic Aromatic Substitution

Key Observations :

  • This compound exhibits the highest molecular weight and reactivity due to bromine’s strong electron-withdrawing effect and polarizability.
  • The amino analog shows enhanced solubility in polar solvents due to hydrogen-bonding capacity .
  • Chlorine substitution reduces steric hindrance compared to bromine but retains high SNAr reactivity.

Challenges and Limitations

  • Synthetic Complexity: Introducing bromine requires hazardous reagents (e.g., Br₂ or HBr), complicating large-scale synthesis compared to chlorine or amino derivatives.
  • Environmental Impact : Brominated compounds pose higher environmental persistence, necessitating careful disposal protocols.

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